molecular formula C24H19ClN2O3 B2789788 3-(4-chlorophenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929856-82-6

3-(4-chlorophenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2789788
CAS No.: 929856-82-6
M. Wt: 418.88
InChI Key: PDJDJWJHPVBZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C24H19ClN2O3 and its molecular weight is 418.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(4-chlorophenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound belongs to the class of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in their ring structure. The biological activity of this compound is largely attributed to its interactions with various biomolecular targets.

Structural Characteristics

The molecular formula of the compound is C24H19ClN2O3C_{24}H_{19}ClN_{2}O_{3} with a molecular weight of approximately 418.9 g/mol. Its structure includes a chromeno-oxazine core, which is known for its diverse biological activities. The presence of a chlorophenyl group and a pyridinylmethyl substituent enhances its pharmacological profile.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting biochemical pathways crucial for cellular function.
  • Receptor Interaction : It could also interact with various receptors, modulating physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of similar structures possess antimicrobial properties against various pathogens. For instance:

  • Compounds with oxazine rings have demonstrated effectiveness against bacterial strains like Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .

Antioxidant Activity

The presence of heterocyclic moieties often correlates with antioxidant properties. Compounds similar to this one have been evaluated for their ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

Research has indicated that related compounds exhibit anti-inflammatory effects. For example, derivatives containing the chromeno[8,7-e][1,3]oxazin core have shown promise in reducing inflammation markers in vitro .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives based on the oxazine structure and evaluated their biological activities. Some exhibited strong inhibitory effects against urease and acetylcholinesterase enzymes .
  • Antifungal and Antitubercular Properties : Similar compounds were tested for antifungal activity against pathogenic fungi and showed promising results against Mycobacterium tuberculosis .
  • Pharmacological Profiles : The pharmacological profiles of these compounds suggest they could serve as leads for drug development targeting infections and inflammatory conditions .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
Compound AAntibacterialSalmonella typhi5.0
Compound BUrease InhibitionUrease1.13
Compound CAntifungalCandida albicans10.5
Compound DAnti-inflammatoryIn vitro inflammatory markersN/A

Properties

IUPAC Name

3-(4-chlorophenyl)-2-methyl-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-15-22(16-5-7-17(25)8-6-16)23(28)19-9-10-21-20(24(19)30-15)13-27(14-29-21)12-18-4-2-3-11-26-18/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJDJWJHPVBZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CC=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.